N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide
Description
N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide (hereafter referred to as the "target compound") is a hybrid molecule featuring three critical structural motifs:
- Benzimidazole core: Known for its role in modulating kinase activity, anti-inflammatory effects, and antimicrobial properties .
- Quinazolinone moiety: A 4-oxoquinazolin-3(4H)-yl group substituted with 6,7-dimethoxy groups, commonly associated with anticancer and anticonvulsant activities .
- Acetamide bridge: Links the benzimidazole and quinazolinone units, influencing solubility and bioavailability .
Properties
Molecular Formula |
C21H21N5O4 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C21H21N5O4/c1-29-17-9-13-16(10-18(17)30-2)23-12-26(21(13)28)11-20(27)22-8-7-19-24-14-5-3-4-6-15(14)25-19/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,22,27)(H,24,25) |
InChI Key |
BXBMZWSJXWUSSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCC3=NC4=CC=CC=C4N3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Formation of Quinazolinone Moiety: The quinazolinone ring can be synthesized through the reaction of anthranilic acid with formamide.
Coupling Reaction: The final step involves coupling the benzimidazole and quinazolinone moieties through an acetamide linkage under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 407.4 g/mol. It features a benzimidazole moiety linked to a quinazolinone structure, which is known for its diverse biological activities. The combination of these two structural elements is hypothesized to enhance its pharmacological properties.
Anticancer Activity
Research indicates that compounds containing benzimidazole and quinazolinone derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways associated with proliferation and survival . The specific compound may exert similar effects, potentially through the inhibition of key enzymes involved in cancer cell metabolism.
Anti-inflammatory Effects
The anti-inflammatory potential of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide has been explored in various studies. Compounds with similar structures have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . In experimental models, derivatives have shown a notable reduction in edema and pain response comparable to standard anti-inflammatory drugs like diclofenac.
Antioxidant Properties
Benzimidazole derivatives are often recognized for their antioxidant capabilities. The presence of the quinazolinone moiety may further enhance this property by scavenging free radicals and reducing oxidative stress in biological systems . This antioxidant activity could be beneficial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.
Case Studies and Experimental Findings
Several studies have evaluated the efficacy of related compounds in preclinical settings:
These findings suggest that this compound could possess similar therapeutic benefits.
Potential Mechanisms of Action
The mechanisms underlying the pharmacological effects of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways, such as COX and lipoxygenase.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through modulation of Bcl-2 family proteins or caspases.
- Antioxidative Mechanisms : By scavenging free radicals, it may protect against oxidative damage to cells.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It may inhibit the activity of kinases or other enzymes, leading to the disruption of cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
The target compound shares structural and functional similarities with several classes of molecules. Below is a detailed comparison based on core moieties, substituents, and inferred biological activities:
Structural Analogues with Quinazolinone Moieties
Key Observations :
- The 6,7-dimethoxy groups in the target compound may enhance membrane permeability compared to unsubstituted quinazolinones .
- Replacement of the ethyl linker (target) with a methyl group (Y043-4170) reduces molecular weight (393.4 vs.
- The dichlorophenyl-substituted analogue () exhibits anticonvulsant activity, suggesting the quinazolinone core is critical for central nervous system (CNS) targeting .
Benzimidazole-Containing Analogues
Key Observations :
- The hydroxyacetohydrazide linker in ’s compound correlates with anti-inflammatory activity, implying that benzimidazole derivatives’ bioactivity is highly linker-dependent .
Thiazolidinone and Thiazole Analogues
Key Observations :
- Thiazolidinone-containing analogues () are typically associated with antimicrobial activity, whereas quinazolinones (target) may favor anticancer or anticonvulsant effects .
- Replacement of benzimidazole with thiazole (Y043-6152) introduces sulfur-based heterocyclic chemistry, which could modulate redox properties .
Biological Activity
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C21H21N5O4
- Molecular Weight : 407.4 g/mol
- CAS Number : 1574403-58-9
The compound exhibits a multifaceted mechanism of action primarily attributed to its structural components:
- Benzimidazole Moiety : Known for its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation.
- Quinazoline Derivative : This part is associated with anti-cancer properties, particularly through the inhibition of kinases involved in cell proliferation and survival.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties:
- Cell Lines Tested : The compound has shown efficacy against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT29) cancer cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.0 | Apoptosis induction via caspase activation |
| A549 | 12.5 | Inhibition of EGFR signaling pathways |
| HT29 | 10.0 | Cell cycle arrest at G1 phase |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is mediated through the suppression of NF-kB signaling pathways.
Case Studies and Research Findings
Several research studies have highlighted the biological activity of this compound:
- Study on Anticancer Properties :
- Anti-inflammatory Study :
- Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
